molecular formula C14H21N3O2 B2991425 4-[Morpholin-4-yl(pyridin-2-yl)methyl]morpholine CAS No. 53189-78-9

4-[Morpholin-4-yl(pyridin-2-yl)methyl]morpholine

Cat. No.: B2991425
CAS No.: 53189-78-9
M. Wt: 263.341
InChI Key: MTQKWTQKEVGBSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Morpholin-4-yl(pyridin-2-yl)methyl]morpholine is a bis-morpholine derivative featuring two morpholine rings connected via a methylene bridge to a pyridin-2-yl group. Morpholine, a six-membered heterocycle containing both an amine and ether moiety, is widely utilized in pharmaceuticals due to its ability to enhance solubility, bioavailability, and target binding .

Properties

IUPAC Name

4-[morpholin-4-yl(pyridin-2-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-2-4-15-13(3-1)14(16-5-9-18-10-6-16)17-7-11-19-12-8-17/h1-4,14H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQKWTQKEVGBSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CC=CC=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[Morpholin-4-yl(pyridin-2-yl)methyl]morpholine typically involves the reaction of morpholine with pyridine derivatives under controlled conditions. One common method involves the use of a pyridine-2-carbaldehyde and morpholine in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions, followed by purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

4-[Morpholin-4-yl(pyridin-2-yl)methyl]morpholine undergoes various chemical reactions, including:

Scientific Research Applications

4-[Morpholin-4-yl(pyridin-2-yl)methyl]morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[Morpholin-4-yl(pyridin-2-yl)methyl]morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Pyrimidine-Based Morpholine Derivatives

Several pyrimidine derivatives with morpholine substituents demonstrate diverse biological activities:

  • 4-[6-[(Phenylsulfonyl)methyl]-2-(2-pyridinyl)-4-pyrimidinyl]morpholine (CAS 303147-55-9): Structure: A pyrimidine core with a sulfonylmethyl linker and pyridinyl-morpholine substituents. Properties: Higher molecular weight (396.46 g/mol) and density (1.320 g/cm³) compared to the target compound, likely due to the sulfonyl group. Predicted pKa of 2.54 suggests acidic character, influencing solubility .
  • 4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine: Structure: A quinoline core substituted with chloro, pyrrolidinyl, and morpholinyl groups. Applications: Chloroquinoline derivatives are explored for antimalarial activity, suggesting the target compound could be modified for similar purposes .

Boron-Containing Morpholine Derivatives

  • 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine (CAS 485799-04-0):
    • Structure : A boronate ester linked to pyridin-2-yl-morpholine.
    • Applications : Used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in drug discovery .
    • Advantage : The boronate group enables modular functionalization, a feature absent in the target compound .

Comparison : The target compound’s methylene bridge simplifies synthesis but limits its utility as a synthetic intermediate.

Thioxo-Morpholine Hybrids

  • N-[5-(4-Chlorobenzyl)-thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamide (6a) :
    • Structure : A thiazole-thioxoacetamide hybrid with morpholine.
    • Properties : High melting point (238–240°C) due to hydrogen bonding from the thioxo group .
    • Activity : Thioxo derivatives exhibit antimicrobial and antitumor effects, attributed to thiol-mediated redox interactions.

Comparison : The absence of a thioxo group in the target compound may reduce cytotoxicity but improve metabolic stability.

Triazine and Piperidine-Morpholine Conjugates

  • 4-{[4-(Diethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-N-(pyridin-2-yl)benzene-1-sulfonamide: Structure: A triazine-sulfonamide scaffold with morpholine and pyridinyl groups. Activity: Triazines are known for kinase inhibition; the sulfonamide enhances solubility and target selectivity .
  • 4-[1-(6-Nitro-3-pyridyl)-4-piperidyl]morpholine: Structure: A piperidine-morpholine hybrid with a nitro-pyridine group.

Comparison : The target compound’s simpler structure may offer easier synthesis but fewer functional handles for targeted drug delivery.

Biological Activity

4-[Morpholin-4-yl(pyridin-2-yl)methyl]morpholine is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is being investigated for various therapeutic applications, particularly in the fields of oncology and infectious diseases. Its structural characteristics, including the morpholine and pyridine moieties, contribute to its interaction with biological targets.

The compound has a molecular weight of approximately 411.5 g/mol and features multiple functional groups that facilitate its biological activity. The morpholine ring is known for its ability to form hydrogen bonds, while the pyridine ring can participate in π-π stacking interactions, enhancing binding affinity to target proteins.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The compound's mechanism involves:

  • Enzyme Inhibition : Binding to active sites of enzymes, potentially inhibiting their function.
  • Receptor Modulation : Altering receptor activity which can affect downstream signaling pathways.

These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research has shown that morpholine derivatives exhibit significant antimicrobial properties. A study evaluated several compounds similar to this compound against various pathogens, demonstrating effective inhibition against bacteria and fungi.

CompoundPathogenMIC (µg/mL)
This compoundMycobacterium smegmatis15.6
Other derivativesCandida albicansVaries

This indicates the potential for developing new antimicrobial agents based on this compound's structure.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce cytotoxic effects on various cancer cell lines, including lung carcinoma (A549) and breast adenocarcinoma (MCF7).

Cell LineIC50 (µM)
A54958.44
MCF799.87
HT29129.41

These results suggest that the compound could be a promising candidate for further development as an anticancer agent.

Case Studies

  • Study on Anticancer Activity : A recent study synthesized several derivatives of morpholine and evaluated their cytotoxicity against human cancer cell lines. The results indicated that compounds with specific substitutions on the morpholine ring exhibited enhanced activity against cancer cell proliferation.
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of morpholine derivatives against resistant strains of bacteria. The study found that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting their potential use in treating infections caused by resistant organisms.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 4-[Morpholin-4-yl(pyridin-2-yl)methyl]morpholine, and how can reaction conditions be optimized for higher yields?

  • Answer: The compound is synthesized via nucleophilic substitution or condensation reactions. A typical method involves reacting morpholine derivatives (e.g., 4-morpholinone) with pyridine-containing precursors (e.g., 2-pyridinemethanol) under acidic catalysis. Key parameters include:

  • Solvent choice (anhydrous THF or DCM)
  • Temperature control (80–100°C)
  • Catalytic p-toluenesulfonic acid (PTSA) to accelerate condensation .
    Yield optimization requires inert atmospheres (N₂/Ar) and stoichiometric precision.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Answer:

  • ¹H/¹³C NMR: Morpholine protons appear at δ 2.4–3.8 ppm (multiplet), while pyridine aromatic protons resonate at δ 7.2–8.6 ppm. Morpholine carbons are observed at δ 47–67 ppm .
  • IR Spectroscopy: C-O-C stretching (1100–1250 cm⁻¹) and pyridine C-H bending (700–750 cm⁻¹) .
  • Mass Spectrometry: Molecular ion peak at m/z 207.27 (M+H⁺) .

Q. What preliminary biological assays are recommended to evaluate the pharmacological potential of this compound?

  • Answer: Initial screening should include:

  • Antimicrobial Activity: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • CNS Activity: Radioligand binding assays for neurotransmitter receptors (e.g., serotonin or dopamine receptors) .

Advanced Research Questions

Q. How can computational methods streamline the design of novel derivatives of this compound with enhanced bioactivity?

  • Answer:

  • Quantum Chemical Calculations: Density Functional Theory (DFT) predicts electronic properties and reactive sites. For example, Fukui indices identify nucleophilic/electrophilic regions for functionalization.
  • Molecular Dynamics (MD): Simulate ligand-receptor interactions to prioritize derivatives with optimal binding affinity.
  • ICReDD Workflow: Combine computational reaction path searches with experimental validation to reduce synthesis trials by 40–60% .

Q. What experimental strategies resolve contradictions in reported biological activity data for morpholine derivatives?

  • Answer:

  • Orthogonal Assays: Validate results across multiple models (e.g., in vitro enzyme inhibition vs. ex vivo tissue assays).
  • Impurity Profiling: Use HPLC-MS to ensure >98% purity, as contaminants (e.g., unreacted precursors) may skew bioactivity .
  • Stereochemical Analysis: Chiral HPLC or X-ray crystallography to confirm stereoisomer composition, as enantiomers may exhibit divergent activities .

Q. What advanced crystallization techniques improve the pharmaceutical stability of this compound?

  • Answer:

  • Slow Evaporation: Crystallize from ethanol/water (1:1) at 4°C to obtain high-purity single crystals.
  • Co-Crystallization: Use pharmaceutically acceptable co-formers (e.g., succinic acid) to enhance thermal stability.
  • XRD Analysis: Monitor dihedral angles between pyridine and morpholine rings (55–63°) to ensure conformational stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.